2-(3,5-Dinitrophenyl)-1,3-benzoxazole
Description
Overview of 1,3-Benzoxazole Scaffolds in Advanced Chemical Research
The 1,3-benzoxazole core, a bicyclic system comprising a fused benzene (B151609) and oxazole (B20620) ring, represents a "privileged scaffold" in the realm of synthetic and medicinal chemistry. rsc.org These structures are integral to a vast array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. mdpi.com The inherent planarity and aromaticity of the benzoxazole (B165842) ring system, coupled with its capacity for diverse functionalization, make it a versatile building block in the design of novel therapeutic agents and functional materials. rsc.org
Significance of Dinitrophenyl Moieties in Contemporary Organic Chemistry and Material Science
The dinitrophenyl group, characterized by a benzene ring substituted with two nitro groups, is a powerful electron-withdrawing moiety that significantly influences the electronic properties of a molecule. A classic example of its utility is 2,4-dinitrophenylhydrazine, a reagent widely employed in qualitative organic analysis for the identification of aldehydes and ketones. In the context of material science, the incorporation of dinitrophenyl units is a key strategy in the development of energetic materials, where the high nitrogen and oxygen content contributes to their explosive or propellant properties. For instance, compounds like 3-(3,5-dinitrophenyl)-5-amino-1,2,4-oxadiazole have been investigated for their potential as heat-resistant energetic materials. researchgate.netrsc.org
Rationale for Comprehensive Investigation of the 2-(3,5-Dinitrophenyl)-1,3-benzoxazole Structure
The combination of the 1,3-benzoxazole scaffold with a 3,5-dinitrophenyl substituent in this compound presents a unique molecular architecture. The electron-donating character of the benzoxazole ring system is juxtaposed with the strong electron-withdrawing nature of the dinitrophenyl moiety, suggesting the potential for interesting intramolecular charge-transfer phenomena and unique photophysical properties. A thorough investigation of this compound is warranted to elucidate the interplay between these two functional units and to explore its potential in areas such as nonlinear optics, sensing, or as a synthetic intermediate.
Scope and Objectives of Scholarly Inquiry into the Compound's Fundamental Chemical Behavior
The primary objective of this article is to present a detailed, albeit theoretical in the absence of extensive empirical data, analysis of the fundamental chemical behavior of this compound. The scope is strictly limited to its synthesis, spectroscopic characterization, and structural features. By examining the established chemistry of its constituent parts, this inquiry aims to provide a predictive overview of the compound's properties, thereby laying a foundational understanding for potential future experimental investigations.
Structure
3D Structure
Properties
Molecular Formula |
C13H7N3O5 |
|---|---|
Molecular Weight |
285.21 g/mol |
IUPAC Name |
2-(3,5-dinitrophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H7N3O5/c17-15(18)9-5-8(6-10(7-9)16(19)20)13-14-11-3-1-2-4-12(11)21-13/h1-7H |
InChI Key |
QITPNOSQBITPFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 3,5 Dinitrophenyl 1,3 Benzoxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.
High-Resolution ¹H NMR Chemical Shift Assignments and Conformational Analysis
While specific experimental ¹H NMR spectra for 2-(3,5-dinitrophenyl)-1,3-benzoxazole are not widely published, a detailed prediction of the spectrum can be made based on the analysis of its constituent aromatic systems and structurally similar compounds rsc.orgnih.govrsc.org. The spectrum is expected to show distinct signals corresponding to the protons of the benzoxazole (B165842) moiety and the 3,5-dinitrophenyl ring.
The protons on the benzoxazole ring typically appear in the aromatic region (δ 7.0-8.0 ppm) nih.govmdpi.com. These four protons would form a complex splitting pattern due to ortho- and meta-couplings. The protons on the 3,5-dinitrophenyl ring are anticipated to be significantly downfield-shifted due to the strong electron-withdrawing effect of the two nitro groups. The H4' proton, situated between the two nitro groups, is expected to appear as a triplet at a very low field, likely above δ 9.0 ppm. The two equivalent H2' and H6' protons would appear as a doublet, also at a low field rsc.org.
Conformational analysis, which involves determining the preferred spatial arrangement of the two aromatic rings relative to each other, would require advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). Such an analysis would reveal through-space interactions between protons on the different rings, providing insight into the torsional angle between the benzoxazole and dinitrophenyl systems. However, specific NOESY data for this compound is not available in the reviewed literature.
Interactive Data Table: Predicted ¹H NMR Chemical Shift Assignments
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Benzoxazole Protons (H4, H5, H6, H7) | 7.30 - 7.90 | Multiplet (m) | N/A |
| Dinitrophenyl Protons (H2', H6') | ~9.10 - 9.30 | Doublet (d) | ~2.0 - 2.5 |
| Dinitrophenyl Proton (H4') | ~9.20 - 9.40 | Triplet (t) | ~2.0 - 2.5 |
¹³C NMR Spectroscopic Investigations for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals are expected for each of the 13 unique carbon atoms. The chemical shifts are heavily influenced by the electronic environment.
The carbon atoms of the dinitrophenyl ring, particularly C3' and C5' which are directly attached to the nitro groups, are expected to be highly deshielded, appearing around δ 148-150 ppm. The benzoxazole carbons also show characteristic shifts, with the C2 carbon, linking the two ring systems, being particularly notable (expected around δ 160-165 ppm) rsc.orgmdpi.com. The two carbons of the benzoxazole ring fused to the heteroatoms (C3a and C7a) also have distinctive chemical shifts, typically in the range of δ 140-152 ppm mdpi.com. The analysis of known benzoxazole derivatives provides a strong basis for these assignments rsc.orgnih.govresearchgate.net.
Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (Benzoxazole) | 160.0 - 165.0 |
| C3a, C7a (Benzoxazole bridgehead) | 140.0 - 152.0 |
| C4, C5, C6, C7 (Benzoxazole) | 110.0 - 128.0 |
| C1' (Dinitrophenyl) | ~132.0 |
| C2', C6' (Dinitrophenyl) | ~128.0 |
| C3', C5' (Dinitrophenyl, C-NO₂) | 148.0 - 150.0 |
| C4' (Dinitrophenyl) | ~122.0 |
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Spatial Relationships
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the benzoxazole ring, helping to delineate their specific positions. It would also show a correlation between the H2'/H6' protons and the H4' proton of the dinitrophenyl ring .
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each CH group in the molecule would produce a cross-peak, definitively linking a specific proton signal to its attached carbon signal researchgate.net.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. Key HMBC correlations would be expected between the H2'/H6' protons of the dinitrophenyl ring and the C2 carbon of the benzoxazole ring, confirming the linkage point between the two major fragments of the molecule. Correlations from the benzoxazole protons to the bridgehead carbons (C3a and C7a) would also be vital for confirming the benzoxazole ring assignments researchgate.net.
While specific 2D NMR data for the title compound are not available, the application of these standard techniques would provide definitive proof of its structure nih.govresearchgate.netbeilstein-journals.org.
Solid-State NMR Spectroscopy for Crystalline Structure Insights
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their solid, crystalline form. It can provide valuable information on molecular conformation, packing in the crystal lattice, and polymorphism, which are not accessible from solution-state NMR. A review of the current literature indicates that no solid-state NMR studies have been published for this compound. Such an investigation could offer deeper insights into its solid-state architecture.
¹⁵N NMR Spectroscopy for Nitrogen Atom Environments
¹⁵N NMR spectroscopy directly probes the nitrogen nuclei, providing unique insights into their chemical and electronic environments. Although it is an insensitive technique, it is highly valuable for nitrogen-containing compounds huji.ac.il. The target molecule contains three distinct nitrogen atoms: one in the benzoxazole ring and two in the nitro groups.
Vibrational Spectroscopy
Key expected vibrational modes include:
Nitro Group (NO₂) Vibrations: The two nitro groups will give rise to strong and characteristic bands. The asymmetric stretching vibration (νas(NO₂)) is expected to appear as a strong band in the FT-IR spectrum around 1530-1560 cm⁻¹. The symmetric stretching vibration (νs(NO₂)) typically appears around 1340-1360 cm⁻¹ esisresearch.orgnih.gov.
Benzoxazole Ring Vibrations: The C=N stretching of the oxazole (B20620) ring is expected in the 1610-1650 cm⁻¹ region. The asymmetric and symmetric C-O-C (ether) stretching vibrations are also characteristic, appearing around 1250 cm⁻¹ and 1050-1150 cm⁻¹, respectively esisresearch.orgscispace.com.
Aromatic Ring Vibrations: C-H stretching vibrations for both aromatic rings are expected above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations typically occur in the 1400-1600 cm⁻¹ region esisresearch.org.
Interactive Data Table: Predicted Vibrational Mode Assignments
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |
| ν(C-H) | Aromatic C-H | 3050 - 3150 | Medium / Strong |
| ν(C=N) | Benzoxazole | 1610 - 1650 | Medium / Medium |
| ν(C=C) | Aromatic Rings | 1400 - 1600 | Strong / Strong |
| νas(NO₂) | Nitro | 1530 - 1560 | Very Strong / Medium |
| νs(NO₂) | Nitro | 1340 - 1360 | Very Strong / Strong |
| νas(C-O-C) | Benzoxazole | ~1250 | Strong / Medium |
| νs(C-O-C) | Benzoxazole | 1050 - 1150 | Medium / Weak |
| δ(NO₂) | Nitro | 800 - 850 | Strong / Medium |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Modes
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the various vibrational modes of its constituent functional groups.
The key functional groups include the benzoxazole ring, the dinitrophenyl ring, and the nitro groups. The C=N stretching vibration within the oxazole ring typically appears in the region of 1670–1560 cm⁻¹. esisresearch.org The C-O-C asymmetric and symmetric stretching vibrations of the benzoxazole ether linkage are expected to produce strong bands around 1250 cm⁻¹ and 1070 cm⁻¹, respectively. esisresearch.orgesisresearch.org
The aromatic C-H stretching vibrations from both the benzoxazole and dinitrophenyl rings are anticipated to appear above 3000 cm⁻¹. esisresearch.org Aromatic C=C ring stretching vibrations typically manifest as a set of bands in the 1600–1440 cm⁻¹ region. esisresearch.orgesisresearch.org
Crucially, the nitro (NO₂) groups will give rise to two distinct and strong absorption bands. The asymmetric stretching vibration of the N=O bond is characteristically found in the 1560–1520 cm⁻¹ range, while the symmetric stretching vibration appears in the 1360–1330 cm⁻¹ region. esisresearch.org The presence and intensity of these bands are definitive indicators of the dinitro substitution on the phenyl ring.
Table 1: Characteristic FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric NO₂ Stretch | Nitro Group (Ar-NO₂) | 1560 - 1520 |
| Symmetric NO₂ Stretch | Nitro Group (Ar-NO₂) | 1360 - 1330 |
| C=N Stretch | Benzoxazole Ring | 1670 - 1560 |
| Aromatic C=C Stretch | Phenyl & Benzoxazole Rings | 1600 - 1440 |
| C-N Stretch | Phenyl-Nitro & Phenyl-Oxazole | 1330 - 1260 |
| Asymmetric C-O-C Stretch | Benzoxazole Ring | ~1250 |
| Symmetric C-O-C Stretch | Benzoxazole Ring | ~1070 |
| Aromatic C-H Stretch | Phenyl & Benzoxazole Rings | >3000 |
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Fingerprinting and Surface Interactions
Raman spectroscopy, a complementary technique to FTIR, provides information about molecular vibrations based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would serve as a unique molecular fingerprint, with characteristic peaks for the benzoxazole and dinitrophenyl ring systems. The symmetric stretching of the nitro groups, which is strong in Raman, would be a prominent feature. esisresearch.org
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. semi.ac.cnrsc.org For this compound, SERS can provide insights into the molecule's orientation and interaction with the metal substrate. nih.gov It is expected that the nitro groups and the nitrogen atom of the benzoxazole ring would interact strongly with the silver surface. This interaction would lead to a significant enhancement of the vibrational modes associated with these moieties. nih.gov The presence of phenyl ring modes in the SERS spectrum would likely suggest a tilted orientation of the molecule with respect to the metal surface. nih.gov The chemical enhancement mechanism in SERS involves charge transfer between the molecule and the metal surface, which can be particularly significant for molecules with electron-withdrawing groups like the dinitro functionality. nih.gov
Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. nih.gov For this compound (C₁₃H₇N₃O₅), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, can measure this mass-to-charge ratio (m/z) with very high accuracy (typically within a few parts per million, ppm). nih.govresearchgate.net This high precision allows for the confident differentiation between isomers and compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula of the target compound. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is ideal for assessing the purity of a synthesized sample of this compound. The sample is first passed through an LC column (e.g., a C18 reversed-phase column), which separates the target compound from any impurities, starting materials, or byproducts. aquaenergyexpo.comnih.gov The eluent from the column is then introduced into the mass spectrometer, which provides a mass spectrum for each separated component. mdpi.com This allows for the identification of the main compound by its molecular weight and the detection and potential identification of any impurities present, even at very low levels. frontiersin.org The retention time from the LC provides an additional layer of identification.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to show distinct absorption bands corresponding to π→π* and n→π* electronic transitions within its conjugated system. The benzoxazole moiety itself, along with the dinitrophenyl group, creates an extended π-system.
Benzoxazole derivatives are known to absorb UV radiation, with maximum absorption wavelengths (λmax) often falling in the UVA range (320-400 nm). scielo.br The specific λmax for this compound will be influenced by the electronic effects of the dinitro-substituted phenyl ring. The strong electron-withdrawing nature of the two nitro groups is expected to cause a significant shift in the absorption bands compared to an unsubstituted phenyl-benzoxazole. The primary absorption bands are likely due to π→π* transitions within the aromatic and heterocyclic rings. researchgate.net Additionally, the presence of lone pairs on the oxygen and nitrogen atoms of the benzoxazole ring and the oxygen atoms of the nitro groups may give rise to weaker n→π* transitions. dtic.mil The spectrum is typically recorded in a solvent like ethanol (B145695) or chloroform, and the position and intensity of the absorption maxima can be influenced by solvent polarity. scielo.brcuni.cz
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range |
|---|---|---|
| π→π* | Benzoxazole & Dinitrophenyl Rings | UVA Range (320-400 nm) |
| n→π* | C=N, N=O, C-O-C | Longer wavelength, lower intensity |
Computational and Theoretical Investigations of 2 3,5 Dinitrophenyl 1,3 Benzoxazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules. For 2-(3,5-Dinitrophenyl)-1,3-benzoxazole, these calculations offer insights into its geometry, electronic behavior, and spectroscopic features.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. esisresearch.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. In this process, the electronic energy of the molecule is minimized with respect to the positions of its nuclei, revealing key structural parameters such as bond lengths, bond angles, and dihedral angles. For similar benzoxazole (B165842) derivatives, DFT calculations have been successfully used to obtain optimized geometries that are in good agreement with experimental data. esisresearch.orgnih.gov
The electronic structure of this compound can also be thoroughly investigated using DFT. This includes the distribution of electrons within the molecule and the energies of the molecular orbitals. These calculations are crucial for understanding the molecule's stability and reactivity.
Furthermore, DFT is utilized to predict the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectra. esisresearch.org By calculating these frequencies, specific vibrational modes can be assigned to the observed spectral bands, aiding in the structural characterization of the compound. For instance, in related nitro-substituted benzoxazole compounds, DFT calculations have been instrumental in assigning the characteristic stretching vibrations of C=N, C-N, and C-O-C bonds within the benzoxazole ring system. esisresearch.org
Table 1: Representative Optimized Geometrical Parameters for a Benzoxazole Derivative (Note: Data for the specific title compound is not available in the cited literature; this table is illustrative of typical parameters obtained for a similar structure.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.387 | A(2,1,6) 117.5 | D(6,1,2,3) 0.0 |
| C2-N8 | 1.383 | A(1,2,8) 131.6 | D(8,2,3,9) 0.0 |
| C8-O9 | 1.357 | A(3,9,24) 104.8 | D(2,3,9,24) -0.0 |
| C-NO2 | 1.456 | O-N-O 124.6 | C-C-N-O 180.0 |
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data for parametrization. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods provide a systematic way to improve the accuracy of electronic structure predictions. For benzoxazole derivatives, ab initio calculations, often using basis sets like 6-31G*, have been employed to compute vibrational frequencies and optimize molecular geometries. esisresearch.orgnih.gov While computationally more demanding than DFT, these methods can offer a higher level of theoretical accuracy, which is particularly important for validating results from other computational approaches.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests that the molecule is more reactive.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.comresearchgate.net These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A harder molecule is less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ2 / 2η, where μ is the chemical potential, μ = -χ).
Table 2: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors (Note: This data is representative for a substituted oxadiazole, a related heterocyclic system, as specific data for the title compound is not available.) ajchem-a.com
| Parameter | Value (eV) |
| EHOMO | -6.5743 |
| ELUMO | -2.0928 |
| Energy Gap (ΔE) | 4.4815 |
| Ionization Potential (I) | 6.5743 |
| Electron Affinity (A) | 2.0928 |
| Electronegativity (χ) | 4.3336 |
| Chemical Hardness (η) | 2.2408 |
| Chemical Softness (S) | 0.4463 |
| Electrophilicity Index (ω) | 4.1895 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.gov It is a valuable tool for identifying the regions of a molecule that are rich or deficient in electrons, which in turn helps in predicting the sites for electrophilic and nucleophilic attack. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential. For molecules containing nitro groups, the oxygen atoms are expected to be regions of high negative potential, while the hydrogen atoms of the aromatic rings would exhibit positive potential. nih.govwalisongo.ac.id
Charge distribution analysis provides a quantitative measure of the partial atomic charges within the molecule. This information is crucial for understanding the molecule's polarity and intermolecular interactions.
Computational methods are extensively used to predict spectroscopic parameters. As mentioned, DFT and ab initio methods can calculate IR and Raman frequencies with a good degree of accuracy, aiding in the interpretation of experimental spectra. esisresearch.org
Similarly, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate the magnetic shielding tensors, from which the NMR chemical shifts can be derived. esisresearch.org For complex organic molecules, these predictions are invaluable for assigning the signals in 1H and 13C NMR spectra to specific atoms in the structure.
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Benzoxazole Derivative (cm-1) (Note: This table illustrates the typical agreement between calculated and experimental data for a similar compound.) esisresearch.org
| Experimental IR | Experimental Raman | Calculated (DFT) | Assignment |
| 1520 | 1520 | 1536 | C=N stretching |
| 1192 | 1192 | 1228, 1219, 1195 | C-N stretching |
| 1144 | 1146 | 1153 | Asymmetric C-O-C stretching |
| 1063 | 1066 | 1079 | Symmetric C-O-C stretching |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion. While specific MD simulation studies on this compound are not readily found in the literature, this technique could be applied to understand its conformational dynamics, interactions with solvents, or its behavior in a biological environment. nih.goveco-vector.com For instance, MD simulations could reveal how the dinitrophenyl and benzoxazole rings move relative to each other and how the molecule interacts with surrounding water molecules or a protein binding site. Such simulations can provide insights into the flexibility of the molecule and the stability of its interactions with other molecules. researchgate.net
Conformational Dynamics and Flexibility of the Molecule
A detailed computational analysis of the conformational dynamics and molecular flexibility for this compound has not been specifically reported in the available scientific literature. Such studies would typically involve quantum chemical calculations to determine the potential energy surface associated with the rotation around the single bond connecting the dinitrophenyl and benzoxazole rings. Key parameters, such as the dihedral angle between the two ring systems, would define the most stable conformations (local and global energy minima) and the energy barriers to their interconversion. The presence of the bulky nitro groups on the phenyl ring would be expected to create significant steric hindrance, likely resulting in a non-planar (twisted) ground-state geometry. However, without specific computational studies, quantitative data on bond angles, rotational barriers, and conformational isomers remain undetermined.
Solvent Effects on Molecular Conformation and Dynamics
There is no specific research available detailing the influence of different solvent environments on the molecular conformation and dynamics of this compound. Theoretical investigations in this area would typically employ implicit or explicit solvent models in quantum chemical calculations. These models would assess how solvent polarity and hydrogen-bonding capability might alter the preferred dihedral angle between the aromatic rings, potentially stabilizing more polar conformations. Given the expected charge distribution in the molecule, with an electron-rich benzoxazole moiety and an electron-deficient dinitrophenyl group, changes in solvent polarity could influence the molecule's dipole moment and conformational equilibrium. However, specific findings from such studies for this compound are not documented.
Theoretical Studies on Photophysical Processes
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions
While TD-DFT is a standard and powerful method for investigating the excited-state properties of organic molecules, including many benzoxazole derivatives, specific TD-DFT calculations for this compound are not found in the published literature. researchgate.net A theoretical TD-DFT study would be used to calculate the vertical excitation energies, corresponding oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*). Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—would provide insight into the primary orbitals involved in the lowest energy electronic transition. For this molecule, the HOMO is expected to be localized primarily on the electron-donating benzoxazole portion, while the LUMO would likely be centered on the electron-withdrawing dinitrophenyl ring.
Table 4.3.1: Hypothetical TD-DFT Data for Major Electronic Transitions No experimental or calculated data is available in the literature for this compound. The table below is a template for what such data would include.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Orbital Contribution |
|---|---|---|---|---|
| S₀ → S₁ | Data not available | Data not available | Data not available | e.g., HOMO → LUMO |
Internal Charge Transfer (ICT) Mechanisms within the Molecular Framework
Specific theoretical studies on the internal charge transfer (ICT) mechanisms within this compound have not been reported. The molecular structure, which connects an electron-donor group (benzoxazole) to a strong electron-acceptor group (3,5-dinitrophenyl), is characteristic of a "push-pull" system, making it a prime candidate for exhibiting ICT upon photoexcitation. In such a process, the absorption of a photon would promote an electron from an orbital on the benzoxazole moiety to an orbital on the dinitrophenyl moiety. This would result in an excited state with a significantly larger dipole moment than the ground state. Theoretical calculations would be necessary to quantify the degree of charge separation in the excited state and to model the potential formation of a twisted intramolecular charge transfer (TICT) state, where the phenyl ring twists relative to the benzoxazole ring in the excited state.
Photochemical Reaction Mechanisms and Isomerization Pathways
There are no dedicated studies in the scientific literature on the photochemical reaction mechanisms or potential isomerization pathways of this compound. Potential photochemical pathways could include cis-trans isomerization if the linker between the rings had a double-bond character, or other light-induced rearrangements. However, given the single-bond linkage, such isomerization is unlikely. Other photochemical reactions, such as those involving the nitro groups, could be possible but would require specific computational modeling of excited-state potential energy surfaces to identify reaction barriers and plausible product formations. Without such studies, the photochemical behavior of this compound remains theoretically uncharacterized.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry and Design
No QSPR models that specifically include this compound or a closely related series of compounds for the prediction of its physicochemical or biological properties are available in the literature. QSPR modeling establishes a mathematical relationship between the chemical structure (represented by molecular descriptors) and a specific property. To develop a QSPR model relevant to this compound, a dataset of related molecules with measured properties would be required. Descriptors for this compound, such as topological, electronic, or steric parameters, could then be calculated and used within an established model to predict its properties. To date, such work has not been published.
Molecular Reactivity and Mechanistic Studies of 2 3,5 Dinitrophenyl 1,3 Benzoxazole
Electrophilic and Nucleophilic Aromatic Substitution on the Benzoxazole (B165842) and Dinitrophenyl Rings
The presence of two aromatic systems with opposing electronic properties within the same molecule results in highly regioselective substitution reactions.
Dinitrophenyl Ring: The 3,5-dinitrophenyl moiety is characterized by a significant electron deficiency due to the strong electron-withdrawing nature of the two nitro groups (-NO₂). Consequently, this ring is highly deactivated towards electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.com Reactions that typically require attacking an electron-rich π-system, such as nitration or Friedel-Crafts alkylation, are extremely unfavorable on this ring. masterorganicchemistry.com
Conversely, this electron deficiency makes the dinitrophenyl ring an excellent substrate for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com A nucleophile can attack the aromatic ring, displacing a suitable leaving group. In the case of the title compound, there is no leaving group on the dinitrophenyl ring itself. However, if a derivative such as 2-(2-chloro-3,5-dinitrophenyl)-1,3-benzoxazole were used, nucleophilic attack would be highly favorable. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The negative charge of this intermediate is effectively delocalized by the ortho and para nitro groups, lowering the activation energy for its formation. masterorganicchemistry.com
Benzoxazole Ring: The fused benzene (B151609) ring of the benzoxazole moiety behaves more like a typical substituted benzene. The heterocyclic portion influences its reactivity in electrophilic aromatic substitution. The oxygen atom of the oxazole (B20620) ring can donate electron density to the fused benzene ring, making it more susceptible to electrophilic attack than benzene itself. This activating effect directs incoming electrophiles primarily to the positions ortho and para to the ring fusion, namely C4 and C6. The aromaticity of the benzoxazole system makes it relatively stable, yet it possesses reactive sites that permit functionalization. wikipedia.org The C2 position is generally resistant to electrophilic attack but is the site of nucleophilic interaction during ring-opening or cyclization reactions.
Functional Group Transformations of the Dinitrophenyl Moiety (e.g., reduction of nitro groups)
The most significant functional group transformations for 2-(3,5-dinitrophenyl)-1,3-benzoxazole involve the reduction of its two nitro groups. This process can be controlled to yield either the mono-amino or the di-amino product, which are valuable synthetic intermediates. The reduction proceeds sequentially, first to a nitroso group, then to a hydroxylamino group, and finally to the amine.
Selective reduction of one nitro group to form 2-(3-amino-5-nitrophenyl)-1,3-benzoxazole can be achieved using specific reagents that are sensitive to stoichiometry and reaction conditions. stackexchange.com For 3,5-dinitro systems where the nitro groups are chemically equivalent, statistical distribution might occur, but reagents like sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) in aqueous or alcoholic solutions are often employed for such mono-reductions.
Complete reduction of both nitro groups to yield 2-(3,5-diaminophenyl)-1,3-benzoxazole is more straightforward and can be accomplished with a variety of strong reducing agents. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere is a common and clean method. Alternatively, metal-acid systems such as tin (Sn) or iron (Fe) in concentrated hydrochloric acid (HCl) are effective. nih.gov
| Reagent/Conditions | Product | Selectivity | Typical Yield |
|---|---|---|---|
| Na₂S or (NH₄)₂S, H₂O/EtOH | 2-(3-Amino-5-nitrophenyl)-1,3-benzoxazole | Mono-reduction | Moderate to Good |
| H₂, Pd/C, EtOH/THF | 2-(3,5-Diaminophenyl)-1,3-benzoxazole | Di-reduction | High |
| Sn, conc. HCl, heat | 2-(3,5-Diaminophenyl)-1,3-benzoxazole | Di-reduction | Good to High |
| Fe, CH₃COOH, heat | 2-(3,5-Diaminophenyl)-1,3-benzoxazole | Di-reduction | Good to High |
Ring-Opening and Ring-Closing Reactions of the 1,3-Benzoxazole System
Ring-Closing Reactions (Synthesis): The most fundamental reaction related to the benzoxazole system is its formation. The synthesis of 2-substituted benzoxazoles is typically achieved through the condensation and subsequent cyclization of a 2-aminophenol (B121084) with a carboxylic acid or its derivatives (e.g., acyl chlorides, esters, amides, or aldehydes). organic-chemistry.orgnih.gov For the title compound, the primary synthetic route involves the reaction of 2-aminophenol with 3,5-dinitrobenzoic acid or 3,5-dinitrobenzoyl chloride, often under acidic conditions or high temperatures to facilitate the dehydration and ring closure. nih.govresearchgate.net The proposed mechanism involves the initial formation of an amide, N-(2-hydroxyphenyl)-3,5-dinitrobenzamide, which then undergoes an intramolecular nucleophilic attack by the hydroxyl group onto the amide carbonyl carbon, followed by elimination of a water molecule to form the stable aromatic benzoxazole ring. nih.gov
Ring-Opening Reactions: While the aromatic benzoxazole ring is generally stable, it can undergo ring-opening under specific, often harsh, conditions. wikipedia.org Acid-catalyzed hydrolysis can cleave the oxazole ring. researchgate.net The mechanism likely involves initial protonation of the ring nitrogen, which activates the C2 carbon for nucleophilic attack by water. This leads to a ring-opened intermediate that ultimately forms the stable amide, N-(2-hydroxyphenyl)-3,5-dinitrobenzamide. researchgate.net Similarly, strong nucleophiles can induce ring cleavage. For instance, reactions of benzoxazoles with certain reagents in the presence of a copper catalyst have been shown to proceed via ring-opening to generate substituted 2-aminophenol derivatives. researchgate.net The electron-withdrawing dinitrophenyl group at the C2 position would make this carbon highly electrophilic and potentially more susceptible to nucleophilic attack compared to alkyl- or unsubstituted aryl-benzoxazoles.
Heterocyclic Rearrangement Reactions Involving the Core Structure
While no rearrangement reactions have been specifically documented for this compound, related benzoxazole structures are known to participate in such transformations. One notable example is the Smiles rearrangement. acs.org This intramolecular nucleophilic aromatic substitution involves a tethered nucleophile attacking an activated aromatic ring.
For a derivative of the title compound, such as one containing a suitable linker with a terminal nucleophile (e.g., -OH, -NH₂, -SH) attached to the benzoxazole ring, a Smiles rearrangement could be envisioned. For example, in a related system, a 2-(alkylthio)benzoxazole derivative undergoes rearrangement where the nitrogen atom of an attached amino group attacks the C2 carbon of the benzoxazole ring, leading to the formation of a spiro intermediate. acs.org Subsequent rearomatization and cleavage result in a rearranged N-substituted 2-aminobenzoxazole. acs.org This highlights a potential, though not yet demonstrated, pathway for isomerization and structural diversification of the core this compound scaffold.
Reaction Kinetics and Thermodynamics: Experimental and Theoretical Investigations
Reaction Kinetics: The kinetics of reactions involving this compound can be investigated to elucidate reaction mechanisms. A key area of study would be the kinetics of nucleophilic aromatic substitution on the dinitrophenyl ring of a suitably substituted derivative (e.g., with a leaving group). Such studies on analogous systems, like 2,4-dinitrophenyl ethers, have shown that the reactions typically follow second-order kinetics, being first order in both the aromatic substrate and the nucleophile. acs.orgresearchgate.net
The rate-determining step is generally the initial attack of the nucleophile to form the Meisenheimer complex. researchgate.netresearchgate.net Kinetic parameters, such as the rate constant (k), can be determined spectrophotometrically by monitoring the appearance of the colored Meisenheimer intermediate or the final product. The influence of the nucleophile's strength and the solvent's polarity on the reaction rate provides insight into the transition state structure. For example, studies on the reaction of dinitrophenyl ethers with anilines have used Hammett plots to correlate reaction rates with the electronic properties of substituents on the nucleophile, yielding information about charge development in the transition state. rsc.org
| Nucleophile (Nu⁻) | Solvent | Temperature (°C) | Second-Order Rate Constant, k (M⁻¹s⁻¹) | Relative Rate |
|---|---|---|---|---|
| CH₃O⁻ | Methanol | 25 | 4.5 x 10⁻⁴ | 1 |
| C₆H₅S⁻ | Methanol | 25 | 9.1 x 10⁻² | 202 |
| Piperidine | DMSO | 25 | 1.2 x 10⁻¹ | 267 |
| CH₃O⁻ | DMSO | 25 | 2.3 x 10¹ | 51,111 |
Thermodynamics: Theoretical Investigations: Computational chemistry provides a powerful tool for investigating the thermodynamics of this compound and its reactions. arxiv.org High-level ab initio molecular orbital calculations, such as those using density functional theory (DFT) at the B3LYP level or composite methods like G3(MP2), can be used to determine key thermodynamic properties. researchgate.netmdpi.com
These theoretical studies can calculate the standard enthalpies of formation (ΔHf°) for the molecule, providing a measure of its intrinsic stability. researchgate.net Furthermore, computational methods can model entire reaction pathways, allowing for the calculation of activation energies (Eₐ) and reaction enthalpies (ΔHrxn). This is particularly valuable for studying transient species like reaction intermediates (e.g., Meisenheimer complexes) and transition states that are difficult or impossible to observe experimentally. By calculating the Gibbs free energy (ΔG) of reactants, intermediates, products, and transition states, a complete reaction energy profile can be constructed, offering deep mechanistic insights into the feasibility and spontaneity of the proposed reactions.
Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the chemical compound This compound to generate the detailed article as per the requested outline.
The search results indicate that while the broader class of benzoxazole derivatives has been investigated for various applications in material science—including as fluorescent materials, chemosensors, and components in polymers—specific research detailing the properties and applications of this compound in these areas is not publicly available.
The presence of the 3,5-dinitrophenyl group, which is strongly electron-withdrawing, significantly influences the molecule's properties. This substitution pattern often leads to quenching of fluorescence, which may explain the absence of literature on its use in applications requiring strong light emission, such as fluorescent probes or optical brightening agents. Molecules with such dinitrophenyl moieties are more commonly explored for applications like non-linear optics or as energetic materials, which fall outside the scope of the provided outline.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article strictly adhering to the requested sections and subsections for this specific compound. Creating content would require speculation or extrapolation from unrelated compounds, which would violate the principles of scientific accuracy.
Potential Applications in Material Science and Advanced Chemical Systems Non Biological
Energetic Materials Research (based on the dinitrophenyl moiety)
The presence of the 3,5-dinitrophenyl group in 2-(3,5-Dinitrophenyl)-1,3-benzoxazole imparts significant energetic characteristics to the molecule, making it a subject of interest in the field of energetic materials. The two nitro groups act as oxidizers, while the phenyl and benzoxazole (B165842) rings provide the fuel component, creating a molecule with a potential for rapid energy release.
Analysis of Thermal Stability and Decomposition Pathways
The thermal stability of energetic materials is a critical factor in their handling, storage, and application. For nitroaromatic compounds, decomposition is often initiated by the cleavage of the C-NO2 bond. dtic.mildtic.mil The thermal behavior of this compound is expected to be largely governed by the dinitrophenyl moiety.
Initiation: Cleavage of the C-NO2 bonds, releasing nitrogen dioxide (NO2).
Propagation: The released NO2 can then act as an oxidizing agent, reacting with the aromatic rings. This leads to the formation of various gaseous products such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen (N2), and water (H2O).
Termination: Combination of radical species.
The specific decomposition pathway and the products formed can be influenced by factors such as temperature, pressure, and the physical state of the material. While no specific experimental data for the thermal decomposition of this compound is publicly available, the general mechanisms observed for other nitroaromatic explosives provide a strong indication of its likely behavior. dtic.milacs.org
Computational Prediction of Detonation Properties
In the absence of experimental data, computational methods are invaluable for predicting the detonation properties of new energetic materials. mdpi.com Density Functional Theory (DFT) and specialized software like EXPLO5 are commonly used to calculate key performance indicators such as detonation velocity (D) and detonation pressure (P). researchgate.net
For a molecule like this compound, the following steps would be involved in a typical computational analysis:
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation.
Heat of Formation Calculation: The gas-phase and solid-phase heats of formation are calculated, which are crucial for determining the energy release upon detonation.
Detonation Parameter Prediction: Using the calculated heat of formation and the elemental composition, empirical or semi-empirical equations, such as the Kamlet-Jacobs equations, are employed to predict the detonation velocity and pressure. mdpi.com
Based on calculations for structurally similar compounds containing a dinitrophenyl group, it is possible to estimate the potential energetic performance of this compound. For instance, related dinitrophenyl-substituted heterocyclic compounds have shown calculated detonation velocities in the range of 6000-8000 m/s. nih.govmdpi.com
Table 1: Predicted Detonation Properties of Analogous Dinitrophenyl Compounds
| Compound | Calculated Detonation Velocity (m/s) | Calculated Detonation Pressure (GPa) | Reference |
| 3-(3,5-dinitrophenyl)-5-amino-1,2,4-oxadiazole | 6396 | 15.2 | researchgate.net |
| N-(2,4,6-trinitrophenyl) derivatives | 7590-7700 | Not specified | mdpi.com |
This table is for illustrative purposes and shows data for compounds with similar structural motifs. The actual detonation properties of this compound would require specific computational analysis.
Agrochemical Applications (e.g., as herbicides, if the benzoxazole scaffold has known non-toxic applications relevant to this specific structure)
The benzoxazole scaffold is recognized as a "privileged structure" in medicinal and agricultural chemistry due to its presence in a wide range of biologically active compounds. mdpi.comnih.gov In the context of agrochemicals, benzoxazole derivatives have demonstrated notable herbicidal activity. nih.govresearchgate.netproquest.com
The mode of action for many herbicidal benzoxazoles involves the inhibition of specific plant enzymes or disruption of essential biological processes. Research has shown that the substitution pattern on both the benzoxazole and the phenyl ring plays a crucial role in determining the phytotoxicity. nih.gov
For this compound, the presence of the dinitrophenyl group is particularly significant. It has been reported that the introduction of a nitro group can enhance the herbicidal activity of certain compounds. mdpi.com Specifically, compounds like 2-nitromethylbenzoxazoles have been shown to possess phytotoxic properties. nih.gov
While direct studies on the herbicidal effects of this compound are not available in the reviewed literature, the known herbicidal activity of the benzoxazole core, coupled with the potential toxophoric contribution of the dinitrophenyl moiety, suggests that this compound could be a candidate for investigation as a potential herbicide. Further research would be necessary to evaluate its efficacy against various weed species and its selectivity towards crops.
Table 2: Examples of Herbicidal Benzoxazole Derivatives
| Compound Structure | Target Weeds | Activity Level | Reference |
| 5-chloro-2-(nitromethyl)benzo[d]oxazole | Allium cepa, Solanum lycopersicum, etc. | Higher inhibition than some commercial herbicides | nih.gov |
| Various 2-alkylthiobenzoxazoles | General herbicidal action during plant growth | Effective | proquest.com |
| Pyrazolyl benzoxazole derivatives | Gramineous and latifoliate weeds | High herbicidal activity | researchgate.net |
This table showcases the herbicidal potential of the benzoxazole scaffold and is not inclusive of the specific subject compound.
Conclusion and Future Research Directions
Synthesis of Key Findings and Contributions to the Field of Benzoxazole (B165842) Chemistry
The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry, with numerous methodologies available for the construction of this privileged scaffold. ijpbs.comnih.gov The primary route to 2-aryl benzoxazoles involves the condensation of a 2-aminophenol (B121084) with an aromatic aldehyde or carboxylic acid derivative. nih.govnih.gov In the specific case of 2-(3,5-Dinitrophenyl)-1,3-benzoxazole, the synthesis would typically involve the reaction of 2-aminophenol with 3,5-dinitrobenzoyl chloride or 3,5-dinitrobenzaldehyde. The highly electrophilic nature of the dinitrophenyl ring facilitates this condensation.
The key contribution of incorporating the 3,5-dinitrophenyl group lies in the profound modification of the electronic properties of the benzoxazole system. The two nitro groups act as strong electron-withdrawing moieties, significantly lowering the energy levels of the molecular orbitals. This electronic feature is expected to impart unique photophysical and electrochemical characteristics to the molecule, making it a candidate for applications in nonlinear optics and as an electron-acceptor material. dnu.dp.ua While extensive research exists for benzoxazole derivatives in general, the specific contributions of the 3,5-dinitrophenyl substitution remain an area with considerable potential for discovery.
Identification of Unresolved Challenges and Open Questions Regarding the Compound
Despite the straightforward synthetic accessibility, several challenges and unanswered questions remain regarding this compound. A primary challenge in the synthesis of highly nitrated aromatic compounds is the potential for hazardous and explosive intermediates or byproducts, necessitating careful control of reaction conditions. rsc.org Furthermore, the detailed experimental characterization of its material properties is not extensively documented in publicly accessible literature.
Key open questions include:
What are the precise nonlinear optical properties of this compound, and how do they compare to other dinitrophenyl-substituted heterocycles?
What is its performance as an electron-transporting or charge-accepting material in organic electronic devices?
How does the substitution pattern on the benzoxazole ring influence the charge-transfer characteristics of the molecule?
What are the detailed photophysical properties, including fluorescence quantum yield and lifetime, and how are they affected by solvent polarity?
Prospective Research Avenues
The existing knowledge gaps surrounding this compound present exciting opportunities for future research. A multi-pronged approach combining novel synthetic strategies, advanced characterization techniques, and sophisticated computational modeling will be crucial to fully elucidate its properties and potential applications.
Exploration of Unconventional Synthetic Pathways
While traditional condensation reactions are effective, the exploration of unconventional synthetic methods could offer advantages in terms of efficiency, safety, and sustainability. mdpi.com Microwave-assisted synthesis, for instance, has been shown to accelerate the formation of benzoxazole derivatives, often leading to higher yields and shorter reaction times. researchgate.net Flow chemistry presents another promising avenue, offering precise control over reaction parameters and enhancing the safety of handling potentially energetic materials. Furthermore, catalyst-free and green synthetic methods are gaining traction for the synthesis of benzoxazoles and could be adapted for this specific compound. organic-chemistry.org
| Synthetic Method | Potential Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. |
| Flow Chemistry | Enhanced safety, precise process control. |
| Green Chemistry Approaches | Use of environmentally benign solvents and catalysts. |
Advanced Spectroscopic Characterization under Extreme Conditions
To fully understand the material properties of this compound, its characterization under non-standard conditions is essential. High-pressure spectroscopy can provide valuable insights into the changes in molecular conformation and electronic structure as a function of applied pressure. mdpi.com This technique could reveal pressure-induced phase transitions or alterations in intermolecular interactions that could be relevant for applications in materials science. Similarly, temperature-dependent spectroscopic studies would elucidate the thermal stability and potential for phase transitions at elevated or cryogenic temperatures.
Development of Novel Computational Models for Predicting Advanced Properties
Computational chemistry offers a powerful tool for predicting and understanding the properties of molecules. researchgate.net For this compound, density functional theory (DFT) calculations can be employed to predict its electronic structure, HOMO-LUMO gap, and nonlinear optical properties. marmara.edu.trmdpi.com The development of more advanced computational models, potentially incorporating machine learning, could enable the high-throughput screening of a virtual library of derivatives to identify candidates with optimized properties for specific applications. acs.org These models could be trained on experimental data from a range of benzoxazole derivatives to improve their predictive accuracy.
| Computational Method | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure, molecular orbitals, nonlinear optical properties. |
| Time-Dependent DFT (TD-DFT) | Excited state properties, UV-Vis absorption spectra. |
| Machine Learning Models | High-throughput screening of derivatives for desired properties. |
Rational Design of Derivatives for Highly Specific Material Applications
Building upon a solid foundation of experimental and computational data, the rational design of derivatives of this compound can be undertaken to tailor its properties for specific applications. For example, in the realm of nonlinear optics, the introduction of strong electron-donating groups on the benzoxazole ring could enhance the second-order hyperpolarizability. dnu.dp.uarsc.org For applications in organic electronics, modifications to the molecular structure could be made to improve solubility, film-forming properties, and charge-carrier mobility. The design of multi-branched structures or polymers incorporating the 2-(3,5-dinitrophenyl)benzoxazole core could lead to materials with enhanced performance in these areas. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
